Propan-2-olate;2,2,6,6-tetramethylheptane-3,5-dione;titanium(4+)

Description

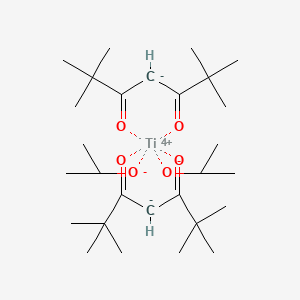

The compound "Propan-2-olate;2,2,6,6-tetramethylheptane-3,5-dione;titanium(4+)" is a heteroleptic titanium(IV) complex combining propan-2-olate (isopropoxide) and 2,2,6,6-tetramethylheptane-3,5-dione (tmhd) ligands. Key characteristics include:

- Molecular formula: Likely a mixed-ligand structure such as Ti(OiPr)x(tmhd)y, where x + y = 4 (common for Ti(IV)) .

- Physical properties: Titanium isopropoxide (Ti(OiPr)4) has a density of 0.96 g/mL, boiling point of 232°C, and hydrolytic sensitivity . Tmhd is a bulky β-diketonate ligand with high thermal stability and steric hindrance .

- Applications: Such complexes are hypothesized to combine the volatility of titanium alkoxides (useful in chemical vapor deposition, CVD) and the stability of tmhd ligands (suitable for atomic layer deposition, ALD) .

Properties

Molecular Formula |

C28H52O6Ti |

|---|---|

Molecular Weight |

532.6 g/mol |

IUPAC Name |

propan-2-olate;2,2,6,6-tetramethylheptane-3,5-dione;titanium(4+) |

InChI |

InChI=1S/2C11H19O2.2C3H7O.Ti/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;2*1-3(2)4;/h2*7H,1-6H3;2*3H,1-2H3;/q4*-1;+4 |

InChI Key |

LBGHHPIIOZYOOA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)[O-].CC(C)[O-].CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Ti+4] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-olate;2,2,6,6-tetramethylheptane-3,5-dione;titanium(4+) typically involves the reaction of titanium tetrachloride with propan-2-olate and 2,2,6,6-tetramethylheptane-3,5-dione. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the titanium compound. The general reaction scheme is as follows:

TiCl4+4C3H7OH+2C11H20O2→Ti(C3H7O)4(C11H20O2)2+4HCl

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar reaction conditions but with more controlled environments to ensure purity and yield. The use of high-purity reagents and solvents is crucial to avoid contamination and side reactions.

Chemical Reactions Analysis

Types of Reactions

Propan-2-olate;2,2,6,6-tetramethylheptane-3,5-dione;titanium(4+) undergoes various types of chemical reactions, including:

Oxidation: The titanium center can be oxidized to higher oxidation states.

Reduction: The compound can be reduced to lower oxidation states of titanium.

Substitution: Ligands around the titanium center can be substituted with other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Ligand exchange reactions often use solvents like tetrahydrofuran (THF) and conditions that favor the displacement of existing ligands.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium dioxide, while reduction can produce lower-valent titanium complexes.

Scientific Research Applications

Catalysis

Titanium(IV) complexes are widely used as catalysts in organic reactions due to their ability to activate substrates through coordination. Some notable applications include:

- Aldol Reactions : The compound can catalyze aldol reactions effectively by stabilizing the transition state.

- Polymerization Processes : Titanium(IV) complexes are used in the polymerization of olefins and other monomers to produce high-performance polymers.

Materials Science

In materials science, titanium complexes play a crucial role in the development of advanced materials:

- Coatings and Thin Films : The compound is utilized in sol-gel processes to create thin films and coatings with desirable properties such as corrosion resistance and enhanced mechanical strength.

- Nanomaterials : It serves as a precursor for synthesizing titanium dioxide nanoparticles, which have applications in photocatalysis and solar energy conversion.

Medicinal Chemistry

Recent studies have explored the potential of titanium(IV) complexes in medicinal chemistry:

- Anticancer Activity : Research indicates that certain titanium complexes exhibit significant antiproliferative effects against cancer cell lines. For example, studies have shown that modified titanium complexes can induce apoptosis in cancer cells through various mechanisms .

- Drug Delivery Systems : The coordination properties of titanium(IV) allow it to be used in drug delivery systems where it can enhance the solubility and bioavailability of therapeutic agents.

Mechanism of Action

The mechanism by which propan-2-olate;2,2,6,6-tetramethylheptane-3,5-dione;titanium(4+) exerts its effects involves the coordination of the titanium center with various ligands. This coordination can alter the electronic properties of the titanium, making it more reactive in certain chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug delivery.

Comparison with Similar Compounds

Structural and Ligand Effects

Steric and Electronic Influence of Ligands

- Tmhd vs. Acetylacetonate (acac) :

Tmhd's tert-butyl groups impose greater steric bulk than acac, reducing coordination numbers in lanthanide complexes (e.g., Eu(tmhd)3 has a coordination number of 7, vs. 8 for hexafluoroacetylacetone complexes) . In iridium-based OLED emitters, tmhd substituents reduce structural distortion angles (e.g., from 33.2° in Ir(acac) to lower values in Ir(tmhd)), enhancing device efficiency . - Isopropoxide vs. Other Alkoxides :

Titanium isopropoxide is more hydrolytically reactive than tmhd-containing complexes. Replacing alkoxide ligands with tmhd increases thermal stability, as seen in cobalt catalysts (Co(tmhd)2 vs. Co(modp)2) .

Coordination Behavior

Biological Activity

Propan-2-olate; 2,2,6,6-tetramethylheptane-3,5-dione; titanium(4+) (commonly referred to as titanium(IV) diisopropoxide bis(2,2,6,6-tetramethyl-3,5-heptanedionate)) is a titanium complex that has garnered attention due to its potential biological activities and applications in various fields including catalysis and materials science. This article explores the biological activity associated with this compound, summarizing key findings from recent research.

The compound is characterized by its molecular formula and a molecular weight of 298.36 g/mol. It is often used in organic synthesis and as a precursor in the fabrication of titanium dioxide (TiO₂) nanoparticles due to its stability and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 298.36 g/mol |

| CAS Number | 144665-26-9 |

| Appearance | Colorless to slightly yellow liquid |

Biological Activity Overview

The biological activity of titanium complexes, including titanium(IV) diisopropoxide bis(2,2,6,6-tetramethyl-3,5-heptanedionate), has been investigated primarily in the context of their potential anticancer properties, antimicrobial activity, and biocompatibility for biomedical applications.

Anticancer Properties

Research indicates that titanium complexes can induce apoptosis in cancer cells. A study demonstrated that titanium(IV) complexes could effectively inhibit the growth of various cancer cell lines by promoting reactive oxygen species (ROS) generation which leads to oxidative stress and subsequent cell death .

- Case Study : In vitro studies on human breast cancer cells showed that treatment with titanium(IV) diisopropoxide bis(2,2,6,6-tetramethyl-3,5-heptanedionate) resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was attributed to increased ROS production and activation of caspase pathways .

Antimicrobial Activity

The compound has also been noted for its antibacterial properties. Titanium(IV) complexes have been shown to exhibit activity against a range of bacterial strains.

- Research Findings : A study highlighted the effectiveness of titanium complexes against Gram-positive and Gram-negative bacteria. The antibacterial mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Biocompatibility

Given its potential applications in biomedical fields such as drug delivery systems and implants, the biocompatibility of titanium(IV) diisopropoxide bis(2,2,6,6-tetramethyl-3,5-heptanedionate) was assessed through various cytotoxicity assays.

- Findings : Results indicated that at lower concentrations, the compound exhibited minimal cytotoxicity towards human fibroblast cells, suggesting favorable biocompatibility profiles for use in medical applications .

Mechanistic Insights

- ROS Generation : The generation of ROS by titanium complexes has been linked to their biological effects. Studies using electron spin resonance (ESR) spectroscopy confirmed that these compounds can produce hydroxyl radicals when exposed to UV light or certain chemical environments .

- Cell Cycle Arrest : Flow cytometry analyses revealed that treatment with titanium(IV) complexes led to cell cycle arrest in the G1 phase in several cancer cell lines . This suggests a potential mechanism for their anticancer activity.

Comparative Studies

Q & A

Q. What are the key synthetic routes for preparing titanium(4+) complexes with propan-2-olate and diketone ligands?

Methodological Answer: The synthesis typically involves ligand substitution or solvothermal methods. For example, titanium(IV) isopropoxide (propan-2-olate) reacts with β-diketones like 2,2,6,6-tetramethylheptane-3,5-dione under inert conditions. A common protocol includes:

Dissolving titanium isopropoxide in anhydrous toluene.

Adding the diketone ligand dropwise under argon.

Refluxing for 12–24 hours to ensure complete ligand exchange.

Purifying via vacuum distillation or recrystallization.

Yield optimization requires precise stoichiometric ratios (e.g., 1:2 Ti:ligand) and temperature control (70–100°C) to avoid side reactions .

Q. How can the purity and coordination geometry of this titanium complex be verified?

Methodological Answer: Use a combination of:

- Elemental Analysis (EA): Confirm stoichiometry via C/H/N percentages.

- FT-IR Spectroscopy: Identify shifts in C=O (1650–1700 cm⁻¹) and Ti–O (450–600 cm⁻¹) stretches to confirm ligand coordination.

- X-ray Crystallography: Resolve the octahedral or tetrahedral geometry of the titanium center.

- Thermogravimetric Analysis (TGA): Assess thermal stability and ligand loss patterns.

Cross-referencing these methods minimizes mischaracterization .

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature, pH) influence ligand substitution kinetics in this complex?

Methodological Answer:

- Solvent Effects: Polar aprotic solvents (e.g., DMF) accelerate ligand exchange due to better ion solvation, while non-polar solvents favor slower, controlled substitution.

- Temperature: Arrhenius plots (ln(k) vs. 1/T) quantify activation energy (Ea) for substitution. For example, Ea ≈ 50–70 kJ/mol for Ti–O bond cleavage in isopropanol .

- pH: Acidic conditions protonate alkoxide ligands, destabilizing the complex. Use potentiometric titrations to map pH-dependent stability constants.

Contradictions in literature data (e.g., variable Ea values) often stem from differences in solvent purity or moisture content .

Q. What spectroscopic techniques resolve electronic transitions in this titanium complex, and how are they interpreted?

Methodological Answer:

- UV-Vis Spectroscopy: Assign ligand-to-metal charge transfer (LMCT) bands (250–400 nm) and d-d transitions (visible range). Compare with TD-DFT calculations to correlate spectral features with electronic structure.

- EPR Spectroscopy: Detect paramagnetic intermediates (e.g., Ti³⁺) during redox reactions. Use spin Hamiltonian parameters to identify coordination symmetry.

- NMR (¹H, ¹³C): Observe diamagnetic shifts in ligand protons (e.g., methyl groups in diketones) to confirm binding modes.

Contradictions between experimental and computational data may arise from solvent effects or approximations in DFT functionals .

Q. How can computational modeling predict catalytic activity of this complex in oxidation reactions?

Methodological Answer:

- Density Functional Theory (DFT): Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior.

- Mechanistic Studies: Simulate transition states for O₂ activation or substrate binding. Compare activation barriers (ΔG‡) for different ligand environments.

- Solvent Models: Use implicit (e.g., PCM) or explicit solvent models to assess solvation effects on reaction pathways.

Validate predictions with experimental TOF (turnover frequency) and kinetic isotope effects .

Data Contradiction and Stability Analysis

Q. How should researchers address discrepancies in reported crystallographic data for similar titanium(IV) complexes?

Methodological Answer:

- Database Cross-Check: Compare CCDC entries (e.g., Cambridge Structural Database) to identify outliers.

- R-Factor Analysis: Scrutinize low-resolution structures (R > 5%) for positional errors.

- Thermal Motion: High ADPs (atomic displacement parameters) in ligand atoms suggest disorder or weak bonding.

Contradictions often stem from poor crystal quality or incorrect space group assignments .

Q. What factors contribute to the hydrolytic instability of this complex, and how can it be mitigated?

Methodological Answer:

- Hydrolysis Pathways: Water attacks the Ti–O bond, forming TiO₂ precipitates. Monitor via dynamic light scattering (DLS) or pH-dependent UV-Vis.

- Stabilization Strategies:

Safety and Handling Protocols

Q. What are the critical safety hazards associated with this titanium complex?

Methodological Answer:

- Flammability: The isopropoxide ligand is highly flammable (flash point < 23°C). Use spark-free equipment and Class D fire extinguishers.

- Toxicity: Titanium(IV) compounds may cause respiratory irritation (H319). Use fume hoods and NIOSH-approved respirators.

- Spill Management: Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste (UN 2413, PG III) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.